1,1-Bis(4-chlorophenyl)ethylene
Overview
Description
1,1-Bis(4-chlorophenyl)ethylene is a compound with the formula C14H12Cl2 . It is also known as 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene .
Synthesis Analysis
The synthesis of 1,1-Bis(4-chlorophenyl)ethylene is related to DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane), a well-known organochlorine insecticide . DDT can be transformed into 1,1-Bis(4-chlorophenyl)ethylene by certain microorganisms .Chemical Reactions Analysis
1,1-Bis(4-chlorophenyl)ethylene is a metabolite of DDT. The transformation of DDT to 1,1-Bis(4-chlorophenyl)ethylene is catalyzed by the enzyme DDT-dehydrochlorinase . This reaction is part of the DDT degradation pathway .Physical And Chemical Properties Analysis
1,1-Bis(4-chlorophenyl)ethylene is a solid compound . Its molecular weight is 318.03 .Scientific Research Applications
Environmental Bioremediation
- Field : Environmental Science
- Application : DDE is a byproduct of DDT, an organochlorine insecticide that has been used worldwide for agricultural purposes and disease control. Due to its persistence and biomagnification properties, DDT and its byproducts have been linked to several health and environmental problems .
- Methods : Bioremediation strategies have been developed to remove DDT and its byproducts from the environment. These strategies involve the use of microorganisms capable of degrading DDT and its metabolites .
- Results : While these bioremediation strategies have shown promise, the efficiency of these methods varies, and there are still technological challenges to overcome .
Insecticide Toxicity Study
- Field : Toxicology
- Application : DDE, along with other insecticides, has been studied for its effects during human digestion .
- Methods : In vitro models of human digestion were used to determine the effects of digestion on the concentrations of various insecticides, including DDE .
- Results : The study found that the concentrations of all tested insecticides decreased during all steps of in vitro human digestion, especially during the large intestinal digestion step with enteric bacteria .
Study of Microbial Transformation
- Field : Microbiology
- Application : DDE has been used to study the ability of certain microorganisms, such as Pseudomonas acidovorans M3GY, to transform DDE and its unchlorinated analog, 1,1-diphenylethylene (DPE) .
- Methods : The study involved incubating the microorganism with DDE or DPE and monitoring the transformation .
- Results : The results of these studies can provide insights into the microbial degradation of DDE and similar compounds .
Estrogenic Compounds Assay
- Field : Biochemistry
- Application : DDE has been used to investigate the role of incubation time, solvent type, yeast inoculum growth stage and concentration on the results of yeast assay for estrogenic compounds .
- Methods : The study involved conducting yeast assays with varying parameters and analyzing the effects on the results .
- Results : The results of these studies can help optimize yeast assays for estrogenic compounds .
Androgen Receptor Antagonist Study
- Field : Pharmacology
- Application : 4,4′-DDE, a breakdown product of DDT in an aerobic environment, can behave like a typical potent androgen receptor antagonist .
- Methods : The study involved analyzing the interaction of 4,4′-DDE with androgen receptors .
- Results : The results of these studies can provide insights into the pharmacological effects of DDE and similar compounds .
Synthesis of Nickel Dithiolene Complexes
- Field : Inorganic Chemistry
- Application : DDE has been used in the synthesis of bis(dithiolene)nickel(II) complexes . These complexes have been studied for their near-infrared (NIR) absorption properties, which have potential applications in optical recording, thermal writing, laser printing, laser filtration, infrared photography, medical science, etc .
- Methods : The complexes were synthesized using a reported method involving the reaction of 4,4′-dihalobenzil and phosphorus pentasulphide .
- Results : Both the complexes were found to exhibit intense near-infra-red (NIR) absorptions .
DDT Degradation Study
- Field : Environmental Microbiology
- Application : DDE has been used to study the degradation of DDT by Janibacter sp. TYM3221 . This bacterium is able to grow on biphenyl and degrades DDE via a meta-ring cleavage pathway .
- Methods : The study involved analyzing the degradation of DDE by Janibacter sp. TYM3221 .
- Results : The results of these studies can provide insights into the microbial degradation of DDE and similar compounds .
Transformation of DDD
- Field : Biochemistry
- Application : DDE has been used to study the transformation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD) by Ralstonia eutropha A5 .
- Methods : The study involved analyzing the transformation of DDD by Ralstonia eutropha A5 .
- Results : The results of these studies can provide insights into the biochemical transformation of DDD and similar compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-chloro-4-[1-(4-chlorophenyl)ethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAUXBMXWDAYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181016 | |
Record name | 1,1-Bis(4-chlorophenyl)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-chlorophenyl)ethylene | |
CAS RN |
2642-81-1 | |
Record name | 1,1-Bis(4-chlorophenyl)ethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2642-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene, 1,1-bis(p-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DMC ethylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Bis(4-chlorophenyl)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Bis(4-chlorophenyl)ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.